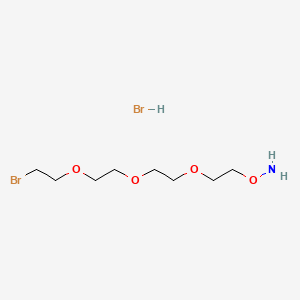

Aminooxy-PEG3-bromide (hydrobromide)

Description

BenchChem offers high-quality Aminooxy-PEG3-bromide (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminooxy-PEG3-bromide (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19Br2NO4 |

|---|---|

Molecular Weight |

353.05 g/mol |

IUPAC Name |

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine;hydrobromide |

InChI |

InChI=1S/C8H18BrNO4.BrH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H |

InChI Key |

LPVRSNVKOVAHGN-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCON)OCCOCCBr.Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Aminooxy-PEG3-bromide hydrobromide

The following technical guide provides an in-depth analysis of Aminooxy-PEG3-bromide hydrobromide , structured for researchers and drug development professionals.

CAS: 1895922-73-2 (Analogue Reference) | Class: Heterobifunctional PEG Linker[1]

Executive Summary

Aminooxy-PEG3-bromide hydrobromide is a high-precision heterobifunctional crosslinker designed for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biomaterials. Its architecture features two distinct chemically reactive termini separated by a hydrophilic polyethylene glycol (PEG) spacer.

The Aminooxy (–O–NH₂) terminus exhibits exceptional chemoselectivity for carbonyls (aldehydes/ketones), forming hydrolytically stable oxime linkages.[2][3] The Bromide (–Br) terminus serves as an electrophilic alkylating agent, susceptible to nucleophilic substitution (Sₙ2) by thiols, phenols, or amines. This dual-reactivity profile allows for the modular assembly of complex conjugate systems without the need for orthogonal deprotection steps often required by Boc- or Fmoc-protected linkers.

Chemical Architecture & Physicochemical Properties[4]

The molecule is built upon a PEG3 (triethylene glycol) scaffold, which imparts water solubility and reduces the aggregation of hydrophobic payloads.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | Aminooxy-PEG3-bromide hydrobromide |

| CAS Reference | 1895922-73-2 (Often cited for HCl salt analogue) |

| Molecular Formula | C₈H₁₉Br₂NO₄ (Hydrobromide salt) |

| Reactive Group A | Aminooxy (–O–NH₂[1][4][5][6][7][8][9][10]·HBr) |

| Reactive Group B | Primary Alkyl Bromide (–CH₂–Br) |

| Spacer | PEG3 (Triethylene glycol) |

| Solubility | DMSO, DMF, Water (pH dependent), Methanol |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Mechanistic Profiling

The Aminooxy Terminus: Oxime Ligation

The aminooxy group is a "super-nucleophile" due to the alpha-effect, where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen.

-

Reaction: Condensation with aldehydes or ketones.[11][12][13]

-

Product: Oxime ether (R–O–N=C<).

-

Stability: Unlike hydrazones (which are susceptible to hydrolysis), oxime bonds are thermodynamically stable and kinetically inert under physiological conditions [1].

-

Catalysis: The reaction rate is significantly enhanced by aniline or m-phenylenediamine (mPDA) via nucleophilic catalysis, forming a highly reactive Schiff base intermediate [2].

The Bromide Terminus: Nucleophilic Substitution

The primary alkyl bromide acts as a leaving group in Sₙ2 reactions.

-

Reactivity Order: Thiolates (RS⁻) > Phenolates (ArO⁻) > Amines (RNH₂).

-

Selectivity: In the presence of weak bases (e.g., K₂CO₃), the bromide can be selectively displaced by phenols or thiols while the aminooxy group (protonated as HBr salt) remains protected or less reactive, provided pH is controlled.

Strategic Applications in Drug Discovery

PROTAC Linker Design

This linker is ideal for "Library-First" PROTAC synthesis.

-

Step 1 (Alkylation): The bromide end is reacted with an E3 ligase ligand (e.g., a Thalidomide derivative with a phenolic hydroxyl) or a Target Protein ligand.

-

Step 2 (Ligation): The resulting intermediate, now bearing a free aminooxy tail, is reacted with a library of aldehyde-tagged ligands to rapidly screen for optimal linker length and degradation efficiency.

Surface Functionalization

The bromide end can be used to anchor the linker to thiol-coated surfaces (e.g., gold nanoparticles) or cysteine-rich proteins, exposing the aminooxy group for subsequent "click-like" capture of glycosylated proteins (via periodate oxidation of sialic acids).

Experimental Framework

Protocol A: Selective Alkylation of Phenolic Ligands (Bromide Displacement)

Use this protocol to attach the linker to a drug scaffold containing a phenol group.

Reagents:

-

Ligand (Phenol-containing)

-

Aminooxy-PEG3-bromide hydrobromide[10]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step:

-

Activation: Dissolve the phenolic ligand (1.0 eq) in anhydrous DMF (0.1 M). Add K₂CO₃ (1.5 eq) and stir at Room Temperature (RT) for 15 minutes to generate the phenolate anion.

-

Addition: Add Aminooxy-PEG3-bromide hydrobromide (1.2 eq) dissolved in minimal DMF.

-

Note: The aminooxy group is supplied as a salt (HBr).[7] The base (K₂CO₃) will eventually deprotonate it, but the phenolate is a stronger nucleophile than the neutral aminooxy nitrogen towards the alkyl bromide, favoring O-alkylation over N-alkylation.

-

-

Reaction: Stir at 40–60°C for 2–4 hours. Monitor by LC-MS for the consumption of the phenol.

-

Quench & Purification: Dilute with water/brine and extract with Ethyl Acetate. If the product is water-soluble, purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Protocol B: Oxime Ligation (Aminooxy Conjugation)

Use this protocol to conjugate the linker-ligand intermediate to an aldehyde-tagged biomolecule.

Reagents:

-

Target Molecule (Aldehyde/Ketone containing)[2][11][13][14][15]

-

Catalyst: Aniline (100 mM stock in DMSO)

-

Buffer: 0.1 M Acetate Buffer (pH 4.5) or PBS (pH 6.5)

Step-by-Step:

-

Preparation: Dissolve the Target Molecule in Buffer (pH 4.5 is optimal for uncatalyzed; pH 6.5 requires catalyst).

-

Mixing: Add the Aminooxy-functionalized Ligand (1.5–5.0 eq depending on steric hindrance).

-

Catalysis (Optional but Recommended): Add Aniline to a final concentration of 10–100 mM.

-

Incubation: Agitate at RT for 2–16 hours.

-

Validation: Monitor the formation of the oxime bond (shift in HPLC retention time, mass increase of +Ligand -H₂O).

Visualization & Logic Flows

Diagram 1: Dual-Mechanistic Reactivity Map

This diagram illustrates the divergent reactivity pathways of the Aminooxy and Bromide termini.

Caption: Divergent reaction pathways: The Aminooxy terminus undergoes condensation (left), while the Bromide terminus undergoes nucleophilic substitution (right).

Diagram 2: PROTAC Synthesis Workflow

A logical flow for assembling a PROTAC using this linker.

Caption: Step-wise assembly of a PROTAC molecule utilizing the orthogonality of bromide displacement and oxime ligation.

Quality Control & Handling

Storage and Stability[4][5][10][11][17]

-

Hygroscopicity: The hydrobromide salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at -20°C.

-

Light Sensitivity: Alkyl bromides can degrade under UV/visible light. Use amber vials.

-

Shelf Life: 12 months if stored correctly. Hydrolysis of the bromide can occur if exposed to moisture at room temperature.

Analytical Verification

-

1H NMR (DMSO-d6): Look for the characteristic PEG backbone signals (3.5–3.6 ppm), the triplet for –CH₂–Br (~3.7 ppm), and the triplet for –CH₂–O–NH₂ (~4.1 ppm).

-

Mass Spectrometry: In ESI+, expect the [M+H]⁺ peak. Note the characteristic isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) appearing as a 1:1 doublet separated by 2 mass units.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

-

BroadPharm. (n.d.). Aminooxy-PEG3-bromide HCl salt Product Page. BroadPharm Catalog.

-

MedChemExpress. (n.d.). Aminooxy-PEG3-bromide hydrochloride.[1][7][9][10][16] MedChemExpress.

-

Lumen Learning. (n.d.). Common nucleophilic substitution reactions. Organic Chemistry 1.

Sources

- 1. Aminooxy PEG-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 2. biotium.com [biotium.com]

- 3. scispace.com [scispace.com]

- 4. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 7. One moment, please... [glycomindsynth.com]

- 8. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. medchemexpress.com [medchemexpress.com]

The Architect's Blueprint: A Technical Guide to Heterobifunctional PEG Linkers in PROTAC Synthesis

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][4][5] A PROTAC molecule is elegantly simple in its design, comprising three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[1][5][6][7][8] While the ligands provide specificity, it is the often-underestimated linker that orchestrates the crucial ternary complex formation, dictating the overall efficacy and drug-like properties of the PROTAC.[2][4][7][9]

Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[2][3][7] This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of heterobifunctional PEG linkers in PROTAC synthesis. We will delve into the rationale behind their use, synthetic strategies, and the critical impact of their physicochemical properties on PROTAC performance.

The Pivotal Role of the Linker: More Than Just a Spacer

The linker is not a passive connector; it is an active contributor to the PROTAC's mechanism of action.[10][11] Its length, flexibility, and chemical composition profoundly influence:

-

Ternary Complex Formation and Stability: The linker must be of optimal length and geometry to facilitate the productive interaction between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[9][10] A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding modes.[12][13]

-

Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability.[7][10] These properties are critical for cellular uptake and overall bioavailability.

-

Pharmacokinetics and Pharmacodynamics: The nature of the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, ultimately affecting its therapeutic window.[10]

Why Polyethylene Glycol (PEG)? A Balance of Favorable Attributes

Heterobifunctional PEG linkers are composed of repeating ethylene glycol units and possess two different reactive functional groups, allowing for the sequential attachment of the POI and E3 ligase ligands.[14] The prevalence of PEG linkers in PROTAC design, with some analyses showing they are present in approximately 55% of published structures, can be attributed to a unique combination of beneficial properties.[7][15]

Advantages of PEG Linkers:

-

Enhanced Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone impart excellent water solubility, which can help to overcome the often-hydrophobic nature of the attached ligands.[1][3][4][10][16][17] This improved solubility is crucial for formulation and in vivo applications.

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive choice for therapeutic applications.[2][17]

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled during synthesis, allowing for systematic optimization of the linker length to achieve maximal degradation efficiency.[3][7][14] The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[10][15][18][19][20]

-

Versatile Chemistry: A wide variety of commercially available heterobifunctional PEG linkers with diverse reactive end groups (e.g., carboxylic acids, amines, azides, alkynes) provides immense flexibility in PROTAC synthesis.[21]

Potential Limitations:

-

Reduced Metabolic Stability: Compared to more rigid alkyl linkers, the ether bonds in PEG linkers can be more susceptible to metabolic cleavage in vivo.[1]

-

Synthetic Complexity and Cost: The synthesis of monodisperse (single molecular weight) PEG linkers can be more challenging and costly than that of simple alkyl chains.[1]

-

Impact on Cell Permeability: While enhancing solubility, longer PEG chains can increase the molecular weight and polar surface area of the PROTAC, which may negatively impact passive diffusion across cell membranes.[12][22] However, some studies suggest that flexible linkers can adopt a more compact conformation to shield polar groups, a phenomenon termed the "chameleon effect," which can improve permeability.[10][12]

The "Hook Effect": A Concentration-Dependent Phenomenon

A critical consideration in PROTAC design is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the POI or the E3 ligase, rather than the desired productive ternary complex.[12] A well-designed linker that promotes positive cooperativity can help to mitigate this effect by stabilizing the ternary complex.[12]

A Comparative Look at Linker Chemistries

The choice of linker is a critical optimization step in PROTAC development. Below is a summary of common linker types and their key characteristics.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG-Based | Composed of repeating ethylene glycol units; hydrophilic and flexible. | Improves aqueous solubility, biocompatible, tunable length and flexibility.[3][16][17] | Can have reduced metabolic stability, potentially complex and costly synthesis, may decrease cell permeability at longer lengths.[1][12] |

| Alkyl-Based | Consists of saturated or unsaturated hydrocarbon chains; generally hydrophobic. | Synthetically accessible, chemically stable.[1] | Can limit aqueous solubility and cellular uptake.[1] |

| Rigid (e.g., Triazole, Cycloalkane) | Incorporates rigid structural motifs like aromatic rings, alkynes, or cycloalkanes. | Can improve selectivity by pre-organizing the PROTAC in a bioactive conformation, may lead to improved physicochemical and pharmacokinetic properties.[10] | Often more synthetically challenging to prepare, lack of flexibility can make achieving a productive ternary complex more difficult.[10] |

Crafting the Connection: Synthetic Strategies for Incorporating Heterobifunctional PEG Linkers

The modular nature of PROTACs lends itself to convergent synthetic strategies where the POI ligand, E3 ligase ligand, and the linker are synthesized separately and then conjugated in the final steps.[7] Two of the most common and robust methods for incorporating heterobifunctional PEG linkers are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][23]

Amide Bond Formation: A Classic and Reliable Approach

Amide bond formation is a widely used and well-understood reaction in organic synthesis. A typical strategy involves a PEG linker with a carboxylic acid at one terminus and a protected amine at the other.

Workflow for Amide Bond Formation:

Caption: Amide bond formation workflow for PROTAC synthesis.

Detailed Protocol: Amide Bond Formation

Materials:

-

POI ligand with a free amine (POI-NH2)

-

E3 ligase ligand with a carboxylic acid (E3-COOH)

-

Heterobifunctional PEG linker (e.g., Boc-NH-PEGn-COOH)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Tertiary amine base (e.g., DIPEA)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)

Procedure:

-

First Amidation:

-

Dissolve the POI-NH2 (1.0 eq), Boc-NH-PEGn-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (POI-NHCO-PEGn-NH-Boc) by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual TFA.

-

-

Second Amidation:

-

Dissolve the deprotected intermediate (POI-NHCO-PEGn-NH2) (1.0 eq), E3-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

-

"Click Chemistry": A Highly Efficient and Modular Approach

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click" reaction that forms a stable triazole ring.[23][24][] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the synthesis of PROTAC libraries.[23][][26]

Workflow for CuAAC "Click Chemistry":

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. purepeg.com [purepeg.com]

- 18. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. enamine.net [enamine.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

Technical Guide: Aminooxy-PEG3-bromide — HCl vs. HBr Salt Selection

This technical guide details the critical differences between the Hydrochloride (HCl) and Hydrobromide (HBr) salts of Aminooxy-PEG3-bromide, focusing on their chemical stability, reactivity in bioconjugation, and handling requirements.

Executive Summary

In the synthesis of PROTACs and bioconjugates, Aminooxy-PEG3-bromide serves as a bifunctional linker, bridging an aldehyde/ketone-bearing ligand (via oxime ligation) and a nucleophile-bearing ligand (via alkylation).

While the HCl and HBr salts are often treated as interchangeable commodity reagents, they exhibit distinct behaviors in polar aprotic solvents (e.g., DMF, DMSO). The HBr salt is chemically superior for maintaining the integrity of the alkyl bromide "warhead" during solubilization, whereas the HCl salt introduces a risk of halide exchange (Finkelstein reaction) , potentially converting the reactive alkyl bromide into a sluggish alkyl chloride. This guide delineates the mechanistic basis of this risk and provides selection criteria for researchers.

Chemical Identity & Structural Analysis

The molecule consists of a polyethylene glycol (PEG) spacer terminated by two distinct reactive groups:[1]

-

Aminooxy group (-O-NH₂): A super-nucleophile for chemoselective ligation with carbonyls (oxime formation).

-

Alkyl Bromide (-CH₂-Br): An electrophile for SN2 reactions with phenols, amines, or thiols.

Structural Representation

Formula: Br-CH₂CH₂O-CH₂CH₂O-CH₂CH₂O-NH₂ • HX (where X = Cl or Br)

The salt form (HX) protonates the aminooxy group (-O-NH₃⁺ X⁻), preventing premature polymerization or oxidation and rendering the oil into a manageable solid.

The Critical Difference: Halide Exchange in Aprotic Solvents

The most significant technical divergence between the two salts occurs when they are dissolved in polar aprotic solvents (DMF, DMSO, DMAc), which are standard for PROTAC synthesis.

The Mechanistic Risk: "The Finkelstein Scramble"

In protic solvents (water, methanol), Chloride (Cl⁻) is heavily solvated and is a weaker nucleophile than Bromide (Br⁻). However, in aprotic solvents , solvation shells are stripped away. The smaller, "naked" Cl⁻ ion becomes significantly more nucleophilic than the larger Br⁻ ion.

If you dissolve Aminooxy-PEG3-bromide HCl in DMF:

-

The salt dissociates, releasing free Cl⁻ ions.

-

The Cl⁻ attacks the C-Br bond of the linker.

-

Result: The alkyl bromide is converted to an alkyl chloride (Aminooxy-PEG3-chloride).

Alkyl chlorides are 20–50x less reactive than alkyl bromides in subsequent SN2 substitutions. This "silent" conversion leads to stalled reactions, lower yields, or the need for harsh heating that degrades the payload.

Comparative Workflow Diagram

The following diagram illustrates the divergent pathways of the two salts in DMF.

Figure 1: Mechanistic divergence of HCl vs. HBr salts in aprotic solvents. The HCl salt risks converting the reactive bromide linker into an unreactive chloride.

Physicochemical Comparative Analysis

While the HBr salt is chemically safer for reactivity, the HCl salt often possesses superior physical handling properties.

| Feature | HCl Salt (Hydrochloride) | HBr Salt (Hydrobromide) | Implication |

| Solvent Compatibility | High (Water, MeOH, DMSO, DMF) | High (Water, MeOH, DMSO, DMF) | Both dissolve well in standard synthesis solvents. |

| Hygroscopicity | Moderate | High | HCl is easier to weigh. HBr salts can become sticky/oily rapidly in humid air. |

| Crystallinity | Generally good | Often amorphous/waxy | HCl usually forms a nicer powder; HBr may be a semi-solid. |

| Acidity (pKa of acid) | ~ -6 (HCl) | ~ -9 (HBr) | HBr is a stronger acid; potentially harsher on very acid-sensitive protecting groups (e.g., Trityl). |

| Counterion Nucleophilicity | High (in DMF/DMSO) | Moderate (in DMF/DMSO) | HCl poses a risk of halide exchange. |

| Storage Stability | High | Moderate to High | HBr salts can yellow over time due to trace oxidation (Br⁻ → Br₂). |

Decision Matrix: Which Salt to Choose?

Scenario A: PROTAC Synthesis in DMF/DMSO

-

Recommendation: Use Aminooxy-PEG3-bromide • HBr .

-

Reasoning: You need the alkyl bromide to remain intact for the SN2 coupling step. Using the HCl salt in DMF guarantees some degree of conversion to the unreactive alkyl chloride, especially if the solution stands for >1 hour or is heated.

Scenario B: Aqueous/Alcoholic Conjugation

-

Recommendation: Aminooxy-PEG3-bromide • HCl is acceptable.

-

Reasoning: In water or methanol, Cl⁻ is solvated and non-nucleophilic. It will not displace the bromide. The superior handling properties (less hygroscopic) of the HCl salt make it more convenient.

Scenario C: Long-term Storage of Stock Solutions

-

Recommendation: Store as solid. If solution is necessary, use anhydrous DMF with the HBr salt .

-

Reasoning: Avoid storing HCl salt in DMF/DMSO stock solutions; the exchange reaction will proceed slowly even at -20°C.

Experimental Protocols

Protocol 1: Verifying Linker Integrity (NMR Check)

If you are forced to use the HCl salt in a critical synthesis, verify that the bromide has not exchanged to chloride before adding your precious payload.

-

Dissolve: 5 mg of Aminooxy-PEG3-bromide • HCl in 0.6 mL DMSO-d6.

-

Incubate: Let stand for the duration typical of your reaction setup (e.g., 1 hour).

-

Acquire ¹H NMR: Focus on the triplet corresponding to the -CH₂-X protons.

-

-CH₂-Br: Typically appears at ~3.50 - 3.60 ppm .

-

-CH₂-Cl: Typically appears upfield at ~3.65 - 3.80 ppm (distinct shift).

-

-

Analysis: If you see a second triplet forming downfield/upfield (depending on exact shielding), exchange has occurred.

Protocol 2: Standard Oxime Ligation (Salt-Independent)

Note: The oxime ligation step is generally unaffected by the counterion, as it occurs at the other end of the molecule.

-

Buffer: Prepare 0.1 M Acetate buffer (pH 4.5).

-

Mix: Combine Linker (1.2 eq) + Aldehyde-Ligand (1.0 eq).

-

Catalyst: Add Aniline (10 mM final conc) to accelerate rate.

-

Reaction: Agitate at RT for 2-4 hours.

-

Purification: HPLC (Acidic mobile phase).

References

-

Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).

- Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. (Definitive review on nucleophilicity reversal in DMF/DMSO).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Reference for SN2 reactivity orders: I > Br > Cl).[3][4][5]

Sources

- 1. Methyl-PEG3-bromide | 72593-77-2 | Benchchem [benchchem.com]

- 2. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

A Senior Application Scientist's Guide to Strategic Bioconjugation: t-Boc-Aminooxy-PEG3-bromide vs. its Free Amine Form

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architect's Choice in Molecular Assembly

In the intricate world of bioconjugation and drug development, the selection of a chemical linker is not merely a choice of reagent, but a strategic decision that dictates the course of an entire experimental design. The t-Boc-Aminooxy-PEG3-bromide and its corresponding free amine counterpart represent a critical decision point in the synthesis of advanced biomolecular constructs. This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of these reagents, empowering you, the researcher, to make informed, causality-driven choices in your work. We will explore not just the "how," but the fundamental "why" that underpins successful and reproducible bioconjugation strategies.

I. The Strategic Imperative: To Protect or Not to Protect?

The core distinction between t-Boc-Aminooxy-PEG3-bromide and its free amine form lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety. This seemingly simple modification has profound implications for reaction planning, stability, and the overall synthetic route.

The t-Boc-Aminooxy-PEG3-bromide is the protected, latent form of the reactive aminooxy group.[1][2] The Boc group serves as a temporary shield, rendering the aminooxy functionality inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases.[3][4] This protection is paramount when the bromide end of the linker is intended to react first in a multi-step synthesis, for instance, in the alkylation of a thiol or another nucleophile. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]

Conversely, the free amine form (Aminooxy-PEG3-bromide) , typically handled as a hydrochloride salt to improve stability, presents a readily available aminooxy group for immediate conjugation to aldehydes or ketones.[5] This form is the reagent of choice when the oxime ligation is the intended initial step in the conjugation strategy. However, the unprotected aminooxy group is more reactive and sensitive, necessitating careful handling and storage, often with the recommendation for immediate use.[5]

Comparative Physicochemical Properties

| Property | t-Boc-Aminooxy-PEG3-bromide | Aminooxy-PEG3-bromide (HCl salt) |

| Molecular Weight | 372.26 g/mol [1] | 272.1 g/mol [5] |

| Chemical Formula | C13H26BrNO6[1] | C8H18BrNO4[5] |

| Key Functional Groups | t-Boc protected aminooxy, Bromide | Free aminooxy, Bromide |

| Solubility | Soluble in DMSO, DCM, DMF[2] | Soluble in Water, DMSO, DMF, DCM[5] |

| Storage Conditions | -20°C for long-term storage[1][2] | -20°C, immediate use recommended[5] |

II. The Cornerstone of Reactivity: Oxime Ligation

The primary utility of the aminooxy functionality lies in its ability to undergo a highly efficient and chemoselective reaction with aldehydes and ketones to form a stable oxime bond.[6][7] This bioorthogonal reaction is a cornerstone of modern bioconjugation due to its high specificity, mild reaction conditions, and the stability of the resulting linkage, which is significantly more robust than imine or hydrazone bonds.[8][9]

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime.[7] The rate of this reaction is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5) to facilitate the dehydration step without significantly protonating the nucleophilic aminooxy group.[6] However, at neutral pH, the reaction can be slow. To overcome this, nucleophilic catalysts such as aniline and its derivatives can be employed to significantly accelerate the reaction rate, making it more amenable to biological applications where acidic conditions are not well-tolerated.[6][10]

Caption: Mechanism of Oxime Bond Formation.

III. The Strategic Unveiling: Deprotection of the t-Boc Group

The removal of the t-Boc protecting group is a critical step to unmask the reactive aminooxy functionality for subsequent conjugation.[11] This is typically achieved under mild acidic conditions, with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) being a common and effective method.[3][11] The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free aminooxy group as a salt.[3]

It is crucial to consider the potential for side reactions during deprotection. The generated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate.[12] The use of scavengers can help to mitigate this issue.[12][13]

Caption: General Workflow for t-Boc Deprotection.

IV. Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and considerations for achieving high yields and purity.

Protocol 1: Oxime Ligation with Free Aminooxy-PEG3-bromide

This protocol describes the conjugation of a protein containing an aldehyde group with the free amine form of the linker.

Materials:

-

Aldehyde-functionalized protein (e.g., generated via periodate oxidation of a glycoprotein)[14]

-

Aminooxy-PEG3-bromide HCl salt

-

Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5[7]

-

Aniline (optional catalyst)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare a solution of the aldehyde-functionalized protein in the coupling buffer at a concentration of 20-100 µM.[14]

-

Linker Preparation: Prepare a stock solution of Aminooxy-PEG3-bromide HCl salt in the coupling buffer.

-

Conjugation Reaction: Add the Aminooxy-PEG3-bromide solution to the protein solution to achieve a 10-50 fold molar excess of the linker.[15]

-

(Optional) Catalysis: For reactions at or near neutral pH, aniline can be added to a final concentration of 10-50 mM to accelerate the ligation.[15]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[15]

-

Purification: Remove the excess linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[15]

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Two-Step Conjugation using t-Boc-Aminooxy-PEG3-bromide

This protocol outlines a strategy where the bromide end of the linker is first reacted with a thiol-containing molecule, followed by deprotection and conjugation to an aldehyde.

Step A: Alkylation of a Thiol-Containing Molecule

Materials:

-

Thiol-containing molecule (e.g., a cysteine-containing peptide)

-

t-Boc-Aminooxy-PEG3-bromide

-

Reaction Buffer: Phosphate buffer with EDTA, pH 7.0-7.5

-

DMF or DMSO as a co-solvent if needed

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.

-

Linker Addition: Add a solution of t-Boc-Aminooxy-PEG3-bromide (1.5-3 equivalents) in a minimal amount of DMF or DMSO to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by HPLC or LC-MS.

-

Purification: Purify the t-Boc-aminooxy-PEGylated product by reverse-phase HPLC.

Step B: t-Boc Deprotection

Materials:

-

Purified t-Boc-aminooxy-PEGylated product from Step A

-

Anhydrous Dichloromethane (DCM)[11]

-

Trifluoroacetic Acid (TFA)[11]

-

Saturated sodium bicarbonate solution[11]

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the t-Boc protected compound in anhydrous DCM (0.1-0.2 M).[11]

-

Acidification: Add TFA (5-20 equivalents) to the solution and stir at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[11]

Step C: Oxime Ligation

Proceed with the deprotected product as described in Protocol 1 , starting from step 3.

V. Concluding Remarks: A Framework for Rational Design

The choice between t-Boc-Aminooxy-PEG3-bromide and its free amine form is a strategic one, guided by the desired synthetic pathway. The t-Boc protected version offers the stability required for multi-step syntheses where the aminooxy group must remain inert during initial reactions. The free amine form provides a direct route to oxime ligation when this is the primary conjugation step. A thorough understanding of the underlying chemistry of oxime bond formation and t-Boc deprotection, as outlined in this guide, is essential for the rational design and successful execution of advanced bioconjugation strategies. By moving beyond mere protocol-following to a deeper comprehension of the causality behind each experimental choice, researchers can unlock the full potential of these versatile chemical tools.

References

- Benchchem. (n.d.). Application Notes and Protocols for Oxime Bond Formation.

- Fisher, G. H. (2020, June 18). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI.

- Nash, C. T., et al. (n.d.). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC.

- BroadPharm. (2022, January 18). Protocol for PEG Aminooxy.

- MedKoo Biosciences. (n.d.). t-Boc-Aminooxy-PEG3-bromide | CAS# 918132-15-7.

- BroadPharm. (n.d.). t-Boc-Aminooxy-PEG3-bromide, 918132-15-7.

- Ho, A., et al. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC.

- Benchchem. (n.d.). Application Note and Protocol: Boc Deprotection of Aminooxy PEG Linkers.

- Amoako, F. O., et al. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.

- Bhawal, S. S., et al. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

- Ho, A., et al. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.

- Benchchem. (n.d.). A Comparative Guide to the Characterization of Conjugates Formed with Aminooxy-PEG1-azide.

- Amoako, F. O., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of the t-Boc Protected Aminooxy Group.

- Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents.

- Biotium. (2022, May 2). Aminooxy Conjugates.

- Benchchem. (n.d.). The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide.

- BroadPharm. (n.d.). Aminooxy-PEG3-bromide, 1895922-73-2.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Benchchem. (n.d.). An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers.

Sources

- 1. medkoo.com [medkoo.com]

- 2. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. biotium.com [biotium.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Linker Stability in Modern Bioconjugation

An In-depth Technical Guide to the Stability of Aminooxy Functional Groups in PEG Linkers

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules is a foundational technology. From antibody-drug conjugates (ADCs) and PROTACs to sophisticated imaging agents, the linker that connects the functional components is not merely a spacer but a critical determinant of a conjugate's efficacy, safety, and stability.[1][2][3][4] Among the arsenal of bioorthogonal chemistries, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone) to form an oxime bond has emerged as a preferred strategy.[5][6] This preference is largely due to the exceptional hydrolytic stability of the resulting oxime linkage compared to analogous imine or hydrazone bonds.[7][8][9]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical analysis of the stability considerations surrounding aminooxy-functionalized polyethylene glycol (PEG) linkers. We will dissect the stability of the linker at two critical stages: the pre-conjugation stage, focusing on the integrity of the reactive aminooxy group, and the post-conjugation stage, examining the robustness of the formed oxime bond. Our approach emphasizes not just the "what" but the "why," grounding experimental protocols in chemical principles to empower researchers, scientists, and drug developers to build robust, reliable, and effective bioconjugates.

Part 1: Pre-Conjugation Stability: Preserving the Reactivity of the Aminooxy Group

The utility of an aminooxy-PEG linker is entirely dependent on the integrity of its terminal aminooxy (-O-NH₂) group. This nucleophilic moiety is highly reactive towards carbonyls, but this reactivity also makes it susceptible to degradation if not handled and stored correctly.[10]

Inherent Instability and Optimal Storage

Aminooxy compounds are known to be sensitive, and their stability in aqueous solutions can be a primary concern.[10] Long-term storage in aqueous buffers is not recommended, as the aminooxy group can be susceptible to hydrolytic degradation, particularly under non-optimal pH conditions.[10]

Expert Insight: The recommendation to prepare solutions fresh for each experiment is not merely a precaution; it is a critical step to ensure maximal reactivity and reproducibility.[10] When working with lyophilized powder, always allow the vial to warm to room temperature before opening. This simple step prevents atmospheric moisture from condensing onto the cold powder, which can initiate hydrolysis and compromise the reagent's integrity over time.

| Storage Format | Recommended Temperature | Recommended Duration | Rationale & Key Considerations |

| Neat/Lyophilized Compound | -20°C | Per manufacturer's recommendation | Minimizes degradation from environmental factors. Protect from moisture. |

| Aqueous Stock Solution | -20°C | Up to 1 month (validation recommended) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles which can accelerate degradation.[10] |

| Freshly Prepared Dilutions | Use Immediately | < 1 week (validation recommended) | The aminooxy group's reactivity makes it less stable in dilute aqueous solutions over time. Fresh preparation ensures consistent performance.[10] |

The Strategic Use of Protecting Groups: The Boc Advantage

To enhance shelf-life and enable controlled, multi-step synthesis, aminooxy linkers are often supplied with the aminooxy group protected. The most common protecting group is the tert-Butyloxycarbonyl (Boc) group.[11]

-

Function: The Boc group is stable under a wide range of non-acidic conditions, effectively "masking" the highly reactive aminooxy function.[11] This prevents premature reactions and allows for selective modifications at other sites on the molecule or linker.

-

Deprotection: The Boc group is acid-labile and is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM), to unmask the reactive aminooxy group immediately before conjugation.[11]

This strategy of protection and controlled deprotection is a cornerstone of building complex bioconjugates, ensuring the aminooxy group is only exposed when it is ready to react with its intended carbonyl partner.

Part 2: Post-Conjugation Stability: The Unrivaled Robustness of the Oxime Bond

Once the aminooxy-PEG linker has successfully reacted with a carbonyl-containing molecule, the focus shifts to the stability of the newly formed oxime bond. This linkage is renowned for its durability, especially in biological systems.

Oxime Ligation: A Superior Conjugation Chemistry

The condensation reaction between an aminooxy group and an aldehyde or ketone forms a C=N-O linkage known as an oxime.[12][13] This reaction is highly chemoselective and can proceed efficiently under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[11][14]

The primary advantage of the oxime bond is its exceptional stability towards hydrolysis at physiological pH (around 7.4) when compared to imines and hydrazones.[8][14] This hydrolytic resistance is paramount for in vivo applications, ensuring the integrity of the conjugate in systemic circulation and preventing premature release of a payload.[1][9]

| Linkage Type | General Structure | Relative Stability at Physiological pH (7.4) | Key Characteristic |

| Imine (Schiff Base) | R-CH=N-R' | Low | Prone to rapid hydrolysis; often requires reduction to a stable amine bond.[7] |

| Hydrazone | R-CH=N-NH-R' | Moderate | More stable than imines, but still susceptible to hydrolysis over time.[7][13] |

| Oxime | R-CH=N-O-R' | High | Significantly more resistant to hydrolysis, making it ideal for long-term stability.[13][14] |

Critical Factors Influencing Oxime Bond Stability

While robust, the stability of an oxime bond is not absolute and is primarily influenced by pH.

-

pH: This is the most dominant factor. Oxime hydrolysis is an acid-catalyzed process.[12][14] The linkage is exceptionally stable at neutral or slightly basic pH but becomes increasingly labile as the pH drops below 6.[14][15] Some studies have shown stability for over 55 hours at pH 3, with significant degradation only occurring at pH 2.[16] For most biological applications, where the environment is buffered around pH 7.4, the oxime bond provides excellent long-term stability.

-

Temperature: As with most chemical reactions, the rate of hydrolysis can be accelerated by elevated temperatures.[14] Therefore, it is best practice to store oxime-linked bioconjugates at recommended low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.

-

Catalysts: Nucleophilic catalysts like aniline can dramatically accelerate the rate of formation of an oxime bond, especially at neutral pH.[7][16][17] However, once the conjugate is formed and purified away from the catalyst, these agents do not impact the intrinsic stability of the oxime bond itself.

Part 3: Validated Experimental Methodologies

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aminooxy-PEG linker to a biomolecule containing a carbonyl group (e.g., an antibody with aldehydes generated via glycan oxidation).

Causality Behind Choices:

-

Buffer: A non-amine containing buffer (e.g., Phosphate Buffered Saline, PBS) is crucial to prevent competition with the aminooxy group.[10]

-

pH: The reaction pH is a trade-off. The uncatalyzed reaction is fastest at a pH of ~4.5, but many proteins are not stable under these acidic conditions.[14] A catalyzed reaction proceeds efficiently at a more biocompatible pH of 6.5-7.5.[7][11]

-

Molar Excess: A molar excess of the aminooxy-PEG linker is used to drive the reaction to completion.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the carbonyl-containing biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the aminooxy-PEG linker in the same buffer (or a compatible solvent like DMSO first, if necessary) to create a concentrated stock solution.[11]

-

Reaction Initiation: Add the aminooxy-PEG linker solution to the biomolecule solution to achieve a final molar excess of 5- to 20-fold.

-

Catalysis (Optional but Recommended): For reactions at near-neutral pH, add a freshly prepared solution of aniline to a final concentration of 10-50 mM to accelerate the ligation.[11][16]

-

Incubation: Gently mix the reaction at room temperature or 37°C for 2-4 hours, protected from light.[11][17]

-

Purification: Remove unreacted linker and catalyst using a suitable method for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis.[11][14]

-

Characterization: Analyze the purified conjugate by methods such as SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

Protocol 2: A Self-Validating Assay for Oxime Bond Stability

This protocol provides a framework for quantitatively assessing the hydrolytic stability of a purified oxime-linked conjugate.

Step-by-Step Methodology:

-

Sample Preparation: Prepare identical solutions of the purified bioconjugate in a series of buffers with varying pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 PBS, pH 9.0 Borate buffer).[14]

-

Incubation: Incubate all samples in parallel at a controlled, physiologically relevant temperature (e.g., 37°C).[14]

-

Time-Point Analysis: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample and immediately quench any further degradation by freezing at -80°C or by adding a neutralizing buffer if appropriate.[14]

-

HPLC Analysis: Analyze each time-point aliquot using a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method. The method must be able to clearly separate the intact conjugate from potential hydrolysis products (i.e., the original biomolecule).[14]

-

Data Analysis: For each sample, quantify the peak area of the intact bioconjugate. Normalize the peak area at each time point to the peak area at t=0. Plot the percentage of remaining intact conjugate versus time for each pH condition. This plot directly visualizes the stability and allows for the calculation of the hydrolysis rate and the conjugate's half-life under different conditions.[14]

Conclusion: A Reliable Tool for Robust Bioconjugate Design

The aminooxy-PEG linker represents a powerful and reliable tool in the bioconjugation toolkit. Its utility is defined by the dual nature of its stability profile. Pre-conjugation, the aminooxy group is highly reactive and requires careful handling and storage, a challenge elegantly managed by the use of protecting groups like Boc. Post-conjugation, the resulting oxime bond provides superior hydrolytic stability at physiological pH, ensuring the integrity of the final construct in demanding biological environments.[1][9][14] By understanding the chemical principles that govern both the linker's reactivity and the resulting bond's stability, researchers can confidently design and execute experiments, leading to the development of robust and effective next-generation therapeutics and research tools.

References

-

AxisPharm. Aminooxy-PEG-alcohol. [Link]

-

Creative Biolabs. Aminooxy-PEG-aminooxy (PEG1-PEGn). [Link]

-

Interchim. Aminooxy & Aldehyde PEO/PEG reagents. [Link]

-

ResearchGate. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. [Link]

-

Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

-

Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]

-

Wikipedia. Oxime. [Link]

-

Immunomart. Aminooxy-PEG3-C2-thiol. [Link]

-

Cole DeForest Lab. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Introduction to Oxime Ligation Chemistry Reagents

Executive Summary

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—has emerged as a cornerstone of modern bioconjugation.[1][2] Unlike the hydrolytically labile hydrazone linkage, the oxime bond offers superior stability under physiological conditions, making it the preferred choice for antibody-drug conjugates (ADCs), protein labeling, and hydrogel synthesis.

This guide provides a technical deep-dive into the reagent landscape, mechanistic kinetics, and optimized protocols required to master this chemistry. We move beyond basic definitions to explore the nucleophilic catalysis that drives reaction efficiency at neutral pH and the specific reagent classes that enable site-specific modification.

Mechanistic Foundations & Kinetics[3]

The Core Reaction

The reaction proceeds through the nucleophilic attack of an alkoxyamine (

Aniline Catalysis: The Game Changer

To bypass the slow kinetics at physiological pH (where ADCs and proteins must be handled), nucleophilic catalysis using aniline or its derivatives (e.g., m-phenylenediamine) is employed.

Mechanism of Action:

-

Transimination: Aniline reacts with the aldehyde/ketone to form a protonated Schiff base (iminium ion).

-

Activation: This iminium intermediate is significantly more electrophilic than the original carbonyl.

-

Product Formation: The aminooxy nucleophile attacks the iminium ion, rapidly forming the stable oxime and regenerating the aniline catalyst.

Visualization: Aniline-Catalyzed Mechanism

Caption: The catalytic cycle of aniline in oxime ligation. The formation of the activated Schiff base intermediate accelerates the reaction by orders of magnitude at neutral pH.

Reagent Landscape

Successful conjugation requires selecting the right pair of reagents. The stability and reactivity profile depend heavily on the electronic properties of the specific linkers used.

Catalyst Selection Guide

While aniline is the standard, diamine derivatives offer significantly higher rate enhancements.[3]

| Catalyst | Structure | Rate Enhancement (vs. No Cat) | Solubility | Recommended Use |

| Aniline | Phenylamine | ~40-400x | Low (~0.1 M) | Standard protein labeling; robust and cheap. |

| p-Phenylenediamine (pPDA) | 1,4-Diaminobenzene | ~1000x | Moderate | Rapid labeling; requires careful handling due to oxidation sensitivity. |

| m-Phenylenediamine (mPDA) | 1,3-Diaminobenzene | ~600-800x | High (>1 M) | Gold Standard for high-concentration catalysis; superior solubility allows maximal rate acceleration. |

Aminooxy Reagents

These reagents serve as the "payload" carrier.

-

Aminooxy-PEG-Azide/Alkyne: Bifunctional linkers for two-step "Click" conjugations.

-

Aminooxy-Fluorophores: Direct labeling (e.g., Aminooxy-5-FAM, Aminooxy-Sulfo-Cy5).

-

Bifunctional Chelators: Aminooxy-DOTA for radiopharmaceutical labeling.

Carbonyl Sources (The Target)

Biomolecules rarely contain native aldehydes/ketones; they must be installed.

-

Periodate Oxidation: Mild oxidation of sialic acid on antibody glycans (Fc region) generates aldehydes.

-

Enzymatic Ligation: Formylglycine Generating Enzyme (FGE) converts Cys to Formylglycine (aldehyde).

-

Non-Natural Amino Acids: Incorporation of p-acetylphenylalanine (pAcF) introduces a ketone handle (slower reaction than aldehyde, requires better catalysts like mPDA).[4]

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

Objective: Site-specific conjugation of a payload to an IgG1 antibody via glycan oxidation.

Phase 1: Glycan Oxidation (Generating the Aldehyde)

-

Buffer Exchange: Exchange antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5). Avoid amine-containing buffers (Tris), which compete with the reaction.

-

Oxidation: Add Sodium Periodate (

) to a final concentration of 1–10 mM (titrate to limit over-oxidation). -

Incubation: Incubate for 30 minutes on ice in the dark.

-

Quenching: Add glycerol (10% v/v) to quench unreacted periodate.

-

Purification: Immediately desalt via Zeba spin column or dialysis into Ligation Buffer (100 mM Sodium Phosphate, pH 6.5 - 7.0).

Phase 2: Oxime Ligation (Conjugation)[9][10]

-

Reactant Prep: Dissolve Aminooxy-Payload in DMSO (stock).

-

Mixing: Add Aminooxy reagent to the oxidized antibody (typically 10–50 molar excess).

-

Catalysis: Add m-Phenylenediamine (mPDA) to a final concentration of 50–100 mM.

-

Incubation: React for 2–16 hours at room temperature (22°C).

-

Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.

Stability & Troubleshooting

Oxime vs. Hydrazone Stability

A critical distinction for drug development is hydrolytic stability.[5]

-

Hydrazone (

): Susceptible to acid hydrolysis (lysosomal cleavage). -

Oxime (

): The electronegative oxygen atom stabilizes the C=N bond, reducing basicity and protonation susceptibility.[5]

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too high (>7.5) | Lower pH to 6.0–6.5 to assist Schiff base formation. |

| Precipitation | High catalyst concentration | Switch from Aniline to mPDA (higher solubility). |

| Non-Specific Binding | Excess periodate | Ensure rigorous quenching (glycerol) and desalting before ligation. |

| Slow Reaction (Ketones) | Steric hindrance | Ketones react slower than aldehydes.[3] Increase catalyst to 100 mM+ and time to 16-24h. |

Workflow Visualization: ADC Synthesis

Caption: Step-by-step workflow for generating site-specific ADCs using periodate oxidation and oxime ligation.

References

-

Kalia, J., & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition (2008).[6] [Link]

-

Dirksen, A., & Dawson, P. E. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (2008). [Link]

-

Rashidian, M., et al. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society (2013). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Bioconjugation: The Strategic Advantage of PEG3 Spacers

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Physicochemical properties, PROTAC/ADC optimization, and validated protocols.

Executive Summary: The Power of Discrete Precision

In the realm of bioconjugation, the spacer arm is not merely a passive connector; it is a critical determinant of pharmacokinetics (PK), solubility, and biological efficacy. While polyethylene glycol (PEG) has long been the gold standard for increasing hydrophilicity, the shift from polydisperse polymers to discrete (monodisperse) PEGs has revolutionized rational drug design.

Among these, the PEG3 spacer (approximately 13–16 Å in length) occupies a unique "Goldilocks" zone. It provides sufficient hydrophilicity to mask hydrophobic payloads (preventing aggregation) while remaining short enough to minimize steric hindrance and "floppiness" that can impede receptor binding or ternary complex formation.[1] This guide analyzes the mechanistic benefits of PEG3 spacers in Antibody-Drug Conjugates (ADCs) and PROTACs, providing a field-validated protocol for their application.

The Physicochemical "Goldilocks" Zone

The selection of spacer length is a trade-off between solubility and steric accessibility .

-

Solubility (The Hydrophilic Shield): Hydrophobic payloads (e.g., PBD dimers in ADCs) induce aggregation, leading to rapid clearance by the Reticuloendothelial System (RES). A PEG3 spacer adds just enough polarity to solvate these molecules without the mass penalty of a PEG12 or PEG24 chain.

-

Steric Hindrance & Entropy: Longer PEG chains possess high conformational entropy (the "entropic spring" effect). In ligand-binding assays, a long, flexible chain can obscure the binding interface, increasing the entropic penalty of binding. PEG3 is rigid enough to maintain spatial separation but flexible enough to allow conformational adaptation.

Visualization: The Spacer Length Trade-Off

The following diagram illustrates the optimization curve where PEG3/PEG4 yields the maximum bioactivity by balancing these opposing forces.

Figure 1: The optimization curve of PEG spacer length. PEG3 balances hydrophilicity with minimal steric/entropic interference.

Application Focus: PROTAC Optimization

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the stability of the ternary complex (Target Protein + PROTAC + E3 Ligase).[2][3][4][5]

The "Just Right" Proximity

-

Too Short: The E3 ligase and Protein of Interest (POI) clash sterically, preventing ubiquitination.

-

Too Long: The complex is loose; the E3 ligase cannot efficiently transfer ubiquitin to the POI (low cooperativity).

-

PEG3 Advantage: Research on BRD4 degraders has shown that PEG3 linkers often facilitate the optimal distance for positive cooperativity (

), leading to maximal degradation efficiency (

Quantitative Comparison: Linker Impact on Degradation

Table 1: Comparative efficacy of PEG linker lengths in a theoretical BRD4-degrading PROTAC model.

| Linker Type | Length (Å) | LogD (Hydrophobicity) | Ternary Complex Stability | Degradation Efficiency ( |

| Alkyl (C4) | ~6 Å | High (Poor Solubility) | Low (Steric Clash) | > 1000 nM |

| PEG2 | ~10 Å | Moderate | Moderate | ~ 150 nM |

| PEG3 | ~13 Å | Optimal | High (Cooperativity) | < 10 nM |

| PEG12 | ~45 Å | Low (High Solubility) | Low (Entropic Cost) | ~ 500 nM |

Validated Protocol: Heterobifunctional Conjugation

Reagent: NHS-PEG3-Maleimide Objective: Conjugate a thiol-containing payload (e.g., cysteine-engineered antibody or peptide) to an amine-containing target (e.g., lysine residue).

Phase 1: Preparation & Activation

Scientific Rationale: The NHS ester is moisture-sensitive and hydrolyzes rapidly at pH > 8.0. Maleimides are stable at pH 6.5–7.5 but can cross-react with amines at pH > 8.0. Therefore, pH control is the self-validating mechanism of this protocol.

-

Buffer A (Amine-Free): PBS or HEPES (pH 7.2–7.5). Do not use Tris or Glycine.

-

Stock Solution: Dissolve NHS-PEG3-Maleimide in dry DMSO or DMAc to 10–50 mM. Use immediately.

Phase 2: Conjugation Workflow

Figure 2: Step-by-step workflow for NHS-PEG3-Maleimide conjugation ensuring specificity.

Phase 3: Detailed Methodology

-

Activation: Add NHS-PEG3-Maleimide to the amine-containing protein (1–5 mg/mL) at a 10–20 molar excess .

-

Tip: A 20x excess ensures saturation of surface lysines without inducing precipitation, thanks to the PEG3 hydrophilicity.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purification 1 (Crucial): Remove excess crosslinker using a Zeba™ Spin Desalting Column or dialysis.

-

Why: Excess maleimide will quench the thiol payload in the next step, reducing yield.

-

-

Conjugation: Mix the Maleimide-activated protein with the thiol-containing payload (molar ratio 1:1 to 1:5 depending on payload cost).

-

Buffer Check: Ensure pH is 6.5–7.5. Above pH 8.0, maleimides may react with lysines (loss of specificity).

-

-

Quenching: Stop reaction with 2-Mercaptoethanol or Cysteine (final 10 mM) if precise stoichiometry is required.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Precipitation during activation | Hydrophobic linker or payload | Switch from alkyl linkers to PEG3 . If already using PEG3, add up to 10% DMSO/DMAc to the reaction buffer. |

| Low Conjugation Yield | Hydrolysis of NHS ester | Use dry DMSO for stock. Ensure buffer is amine-free (no Tris). |

| Non-Specific Binding | Maleimide ring opening or amine reaction | Keep pH < 7.5 during thiol conjugation. |

| High Aggregation (HMW species) | Over-labeling | Reduce molar excess of NHS-PEG3-Mal from 20x to 10x or 5x. |

References

Sources

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of Aminooxy-PEG3-bromide to Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the reaction between an aminooxy group and an aldehyde to form a stable oxime linkage stands out for its exceptional chemoselectivity and reliability.[1][2][3] This bioorthogonal "click" reaction proceeds under mild, aqueous conditions, making it an invaluable tool for the precise modification of sensitive biomolecules such as proteins, peptides, and carbohydrates.[4][5] The resulting oxime bond is significantly more stable than analogous imine and hydrazone linkages, ensuring the integrity of the conjugate in biological environments.[6][7]

This guide provides a detailed protocol and technical insights for the use of Aminooxy-PEG3-bromide, a heterobifunctional linker designed for advanced bioconjugation strategies. The molecule features a terminal aminooxy group for covalent attachment to aldehydes, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal bromide.[4][8] The bromide serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of complex architectures like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[8] This document will focus on the primary conjugation step: the formation of the oxime bond with an aldehyde-bearing molecule.

Reaction Mechanism: A Tale of Two Steps

The formation of an oxime is a two-step process involving a nucleophilic attack followed by dehydration.[1][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N-O oxime bond.[4]

The overall reaction is an equilibrium process, but the formation of the highly stable oxime product is strongly favored.[1]

Diagram: Uncatalyzed Oxime Ligation Mechanism

Caption: The two-step mechanism of oxime formation.

The Role of pH and Catalysis in Reaction Efficiency

The rate of oxime ligation is significantly influenced by the pH of the reaction medium. While the reaction can proceed at neutral pH, it is often slow.[8] A slightly acidic environment (pH 4.5-5.5) is generally optimal for the uncatalyzed reaction as it facilitates the dehydration of the carbinolamine intermediate.[6] However, many biomolecules are sensitive to acidic conditions.

To accelerate the reaction at physiological pH (6.5-7.5), a nucleophilic catalyst, most commonly aniline or its derivatives, is employed.[6] Aniline functions by first reacting with the aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and thus more reactive towards the aminooxy nucleophile.[9]

More potent catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to further enhance reaction rates, even at low concentrations.[10]

Diagram: Aniline-Catalyzed Oxime Ligation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]

- 5. biotium.com [biotium.com]

- 6. broadpharm.com [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 10. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]

Application Note: A Modular Approach to PROTAC Synthesis Using the Aminooxy-PEG3-bromide Linker

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown.[2][3] A PROTAC's architecture consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] The linker is a critical determinant of the PROTAC's efficacy, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[6][7] This application note provides a detailed protocol and scientific rationale for the synthesis of PROTACs using Aminooxy-PEG3-bromide, a versatile linker that enables a modular and efficient approach to PROTAC development. The methodology leverages two robust and orthogonal reactions—nucleophilic substitution and chemoselective oxime formation—to sequentially conjugate the two ligands, thereby streamlining the synthesis of PROTAC libraries for rapid optimization.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs function by acting as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][8] While the choice of POI and E3 ligands determines the binding events, the linker's composition, length, and attachment points dictate the geometric possibility and stability of the productive ternary complex.[4][5]

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[6] Their inclusion offers several distinct advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the final PROTAC, a common challenge for these relatively large molecules.[9][10]

-

Improved Permeability: By modulating the topological polar surface area (TPSA), PEG linkers can improve cell permeability and overall pharmacokinetic properties.[]

-

Synthetic Tractability: PEG linkers are readily modified with various functional groups, allowing for systematic adjustments in length and composition.[10]

The Aminooxy-PEG3-bromide linker is a bifunctional reagent designed for maximum synthetic versatility. It features a terminal aminooxy group for highly chemoselective ligation and a terminal bromide that serves as a reactive electrophile, enabling a robust, modular approach to PROTAC assembly.[12][13]

Mechanism of Action and Synthetic Strategy

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of the ternary complex, as illustrated below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Our synthetic strategy leverages the linker's distinct reactive ends to build the PROTAC in a sequential, controlled manner. This avoids the formation of undesired homodimers and other side products. The overall workflow involves two key transformations: a nucleophilic substitution to attach the first ligand, followed by an oxime ligation to attach the second.

Caption: Sequential workflow for PROTAC synthesis.

Detailed Synthesis Protocol

This protocol describes the synthesis of a hypothetical PROTAC, coupling a von Hippel-Lindau (VHL) E3 ligase ligand bearing a phenolic hydroxyl group with a POI-binding warhead containing a ketone.

Part A: Synthesis of VHL-Linker Intermediate (Nucleophilic Substitution)

This step involves a Williamson ether synthesis, where the phenolic hydroxyl group of the VHL ligand acts as a nucleophile, displacing the bromide on the linker.

Table 1: Reagents and Materials for Part A

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount Used (Example) | Molar Eq. |

| VHL Ligand (with -OH) | (Varies) | - | 50 mg | 1.0 |

| Aminooxy-PEG3-bromide | 272.14 | - | 1.2 - 1.5 eq | 1.2 - 1.5 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | - | 3.0 eq | 3.0 |

| Anhydrous Dimethylformamide (DMF) | - | - | 2 mL | - |

| Ethyl Acetate (EtOAc) | - | - | For workup | - |

| Saturated NaCl solution (Brine) | - | - | For workup | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying | - |

Protocol:

-

To a clean, dry vial equipped with a magnetic stir bar, add the VHL ligand (1.0 eq) and cesium carbonate (3.0 eq).

-

Place the vial under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 15 minutes. Rationale: Cesium carbonate is a strong base effective for deprotonating phenols, and DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

Add Aminooxy-PEG3-bromide (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at 40-50 °C for 4-16 hours. Monitor reaction progress by LC-MS until the VHL ligand is consumed.

-

Cool the reaction to room temperature. Quench by adding 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-